Asoprisnil

描述

阿索普利司尼是一种新型的口服选择性孕激素受体调节剂(SPRM),已在治疗有症状的子宫肌瘤方面进行了研究。 它表现出混合的孕激素激动剂和拮抗剂活性,使其成为妇科治疗领域中一种独特的化合物 .

准备方法

阿索普利司尼的合成涉及多个步骤,从类固醇前体开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 . 工业生产方法类似,但已扩大规模以适应更大的数量,通过严格的质量控制措施确保纯度和一致性 .

化学反应分析

Structural Analysis of Asoprisnil

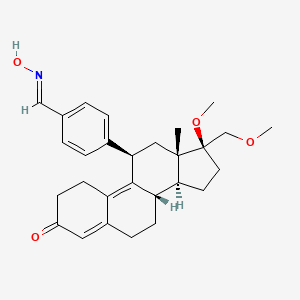

This compound (C₂₈H₃₅NO₄) is a selective progesterone receptor modulator (SPRM) with a steroidal skeleton and a distinctive 11β-benzaldoxime substituent . Its molecular formula and SMILES notation ([H]\C(=N/O)C1=CC=C(C=C1)[C@@]1([H])C[C@@]2(C)[C@@]([H])(CC[C@]2(COC)OC)[C@]2([H])CCC3=CC(=O)CCC3=C12) highlight its complex structure, which includes a cyclopenta[a]phenanthren-7-one core and a methoxymethyl group .

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Cyclopenta[a]phenanthren-7-one backbone with methoxy and methoxymethyl groups |

| Substituent | 11β-benzaldoxime group attached via a phenyl ring |

| Functional Groups | Oxime (C=N-O), ketone (C=O), and multiple methyl ether groups |

Molecular Interactions and Conformational Changes

This compound binds to the progesterone receptor (PR) ligand-binding domain (LBD), inducing structural rearrangements critical for its modulatory effects. Crystallographic studies reveal:

-

Ligand-Receptor Interaction : The benzaldoxime substituent occupies the same spatial pocket as progesterone (P₄), but displaces the AF-2 helix (residues 909–933) into an antagonist conformation .

-

Corepressor Recruitment : this compound recruits corepressors (NCoR/SMRT) via the LXXLL motif, with binding affinities comparable to the antagonist RU486 .

-

Coactivator Displacement : Unlike RU486, this compound allows partial displacement of corepressors by coactivator peptides (e.g., TIF2), reflecting its mixed agonist/antagonist activity .

Pharmacokinetic and Stability Profile

Degradation and Metabolic Considerations

-

Stability : Molecular dynamics simulations indicate high stability in protein complexes, with minimal structural fluctuations over time .

-

Metabolism : Limited data exists, but its pharmacokinetic profile (gastrointestinal absorption, Lipinski compliance) suggests hepatic metabolism, though no specific enzymatic pathways are detailed .

Biological Activity-Linked Reactions

This compound modulates cellular pathways through:

-

ER Stress Induction : Triggers unfolded protein response (UPR) in leiomyoma cells, increasing GADD153 and cleaved PARP levels .

-

Melanogenesis Inhibition : Enhances intracellular tyrosinase activity in melanoma cells without direct copper chelation .

Comparative Analysis with Related SPRMs

科学研究应用

Treatment of Uterine Leiomyomata

Asoprisnil has been extensively studied for its effectiveness in managing symptomatic uterine leiomyomata. Key findings from clinical trials include:

- Efficacy in Reducing Symptoms : In a phase II study, this compound demonstrated significant suppression of uterine bleeding, with rates of 28%, 64%, and 83% at doses of 5 mg, 10 mg, and 25 mg respectively. Additionally, it led to reductions in both leiomyoma and uterine volumes after 12 weeks of treatment .

- Long-term Management : A pooled analysis from two phase III trials indicated that continuous treatment with this compound for up to 12 months effectively controlled heavy menstrual bleeding (HMB) associated with uterine fibroids. The treatment resulted in significant reductions in fibroid volume (up to -63%) and improved quality of life metrics .

- Safety Profile : this compound was generally well tolerated, with minimal adverse effects reported. Endometrial biopsies showed a decrease in proliferative patterns, suggesting a favorable impact on the endometrium .

Potential Use in Endometriosis

This compound's application extends to the management of endometriosis, although research is more limited compared to its use for fibroids:

- Mechanism of Action : The compound has shown promise in suppressing endometrial proliferation and inducing amenorrhea by targeting the endometrium. Early studies indicated a reduction in dysmenorrhea symptoms compared to placebo .

- Challenges in Clinical Trials : Despite initial positive findings, some trials were halted due to concerns about endometrial hyperplasia. This underscores the need for further investigation into its safety and efficacy for this indication .

Comparative Efficacy Data

The following table summarizes the key findings from clinical studies on this compound's efficacy:

| Study | Dosage (mg) | Suppression of Uterine Bleeding (%) | Reduction in Fibroid Volume (%) | Quality of Life Improvement |

|---|---|---|---|---|

| Phase II Trial | 5 | 28% | Not specified | Not specified |

| Phase II Trial | 10 | 64% | Up to -48% | Significant improvement |

| Phase II Trial | 25 | 83% | Up to -63% | Significant improvement |

| Phase III Trials | 10 | Not specified | Up to -39% | Significant improvement |

| Phase III Trials | 25 | Not specified | Up to -63% | Significant improvement |

Case Study: Efficacy in Heavy Menstrual Bleeding

A multicenter, randomized controlled trial assessed the impact of this compound on HMB among women with uterine fibroids. Patients receiving this compound reported notable improvements in symptom severity and overall health-related quality of life (HRQL). The study concluded that this compound provided clinically meaningful improvements with an acceptable safety profile .

Case Study: Endometrial Response

In another study focusing on endometrial response, biopsies taken after treatment revealed a decrease in glandular and stromal proliferation levels. This finding suggests that this compound may effectively manage conditions associated with excessive endometrial growth while minimizing adverse effects related to hyperplasia .

作用机制

阿索普利司尼通过与孕激素受体结合而发挥其作用,诱导构象改变,影响共激活剂和共抑制剂的募集。 这种相互作用调节孕激素反应基因的转录,导致其混合激动剂/拮抗剂活性 . 分子靶标包括孕激素受体亚型PR-A和PR-B,它们在各种组织中发挥不同的作用 .

相似化合物的比较

阿索普利司尼属于更广泛的SPRM类,包括米非司酮和醋酸乌利司他等化合物。 与这些化合物相比,阿索普利司尼具有独特的混合激动剂/拮抗剂活性特征,使其特别有效地靶向子宫组织,而不会导致明显的低雌激素或骨质流失 . 其他类似化合物包括地拉普里斯酮和维拉普里斯安,它们也表现出选择性孕激素受体调节,但具有不同的临床应用和副作用特征 .

生物活性

Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in treating uterine fibroids and managing heavy menstrual bleeding (HMB). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits a mixed agonist-antagonist activity on progesterone receptors (PRs), specifically targeting both PR-A and PR-B isoforms. This dual action allows it to modulate various cellular processes:

- Binding Affinity : this compound shows a threefold higher binding affinity to PR compared to progesterone in animal models, particularly in the rabbit uterus .

- Cellular Effects : It suppresses collagen synthesis and induces apoptosis in leiomyomas while sparing normal myometrial cells. Mechanistically, it decreases the expression of anti-apoptotic proteins like Bcl-2 and increases pro-apoptotic markers such as caspase-3 .

Efficacy in Managing Uterine Fibroids

This compound has been evaluated in multiple clinical trials for its efficacy in treating uterine fibroids:

- 12-Month Study Results : In a pivotal study involving 907 premenopausal women with HMB associated with uterine fibroids, this compound demonstrated significant reductions in menstrual bleeding and fibroid volume. The primary efficacy endpoint was met by 90% and 93% of participants in the 10 mg and 25 mg groups, respectively, compared to only 35% in the placebo group (P < 0.001) .

- Volume Reduction : The median decrease in primary fibroid volume was reported as -55.7% for the 10 mg group and -75.2% for the 25 mg group over a 12-month period .

Safety Profile

Despite its efficacy, safety concerns have emerged:

- Endometrial Changes : Imaging studies indicated a progressive increase in endometrial thickness and cystic changes, leading to invasive diagnostic procedures for some patients. Endometrial biopsies revealed antiproliferative effects but also raised concerns about potential malignancies .

- Adverse Events : While generally well tolerated, cases of endometrial cancer were diagnosed during treatment, prompting caution regarding long-term use .

Comparative Efficacy with Other SPRMs

This compound's efficacy has been compared to other SPRMs like mifepristone and ulipristal acetate:

| Compound | Binding Affinity | Primary Use | Efficacy in HMB |

|---|---|---|---|

| This compound | High | Uterine fibroids | Significant |

| Mifepristone | Moderate | Medical abortion | Effective |

| Ulipristal acetate | Moderate | Uterine fibroids | Effective |

This compound has shown a higher degree of progesterone agonist activity compared to mifepristone, which may contribute to its unique therapeutic profile .

Case Studies

Several case studies highlight the clinical application of this compound:

- Case Study A : A 35-year-old woman with symptomatic uterine fibroids experienced a significant reduction in bleeding episodes after 6 months of treatment with this compound (25 mg), achieving amenorrhea by month 3.

- Case Study B : Another patient presented with severe anemia due to heavy menstrual bleeding associated with fibroids. Following treatment with this compound, her hemoglobin levels improved significantly within two months, alongside a notable decrease in fibroid size.

属性

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMNAFGEUJBOCE-MEQIQULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904033 | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199396-76-4 | |

| Record name | Asoprisnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asoprisnil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asoprisnil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOPRISNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。